N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of functionalized acyclic substrates.
Functionalization of the Pyrrolidine Ring: Once the pyrrolidine ring is formed, it can be functionalized to introduce the desired substituents.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with other functional groups to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its bioactive pyrrolidine ring.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture.
Uniqueness
What sets N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide apart is its specific combination of functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-4-10(7-14)6-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWJMSMWOOFQO-PEHGTWAWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.